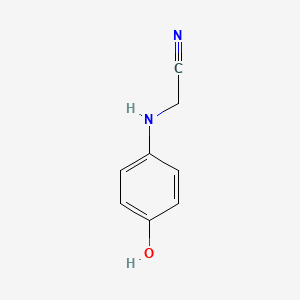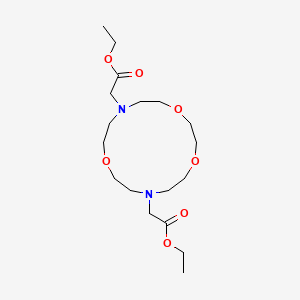
Diethyl 2,2'-(1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diyl)diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-[13-(2-ETHOXY-2-OXOETHYL)-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL]ACETATE is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[13-(2-ETHOXY-2-OXOETHYL)-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL]ACETATE typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. For example, the reaction of ethyl 2-bromomethyl-3-furoate with ethyl sulfanylacetate in ethanol under an inert atmosphere can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
ETHYL 2-[13-(2-ETHOXY-2-OXOETHYL)-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium hydroxide, potassium cyanide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
ETHYL 2-[13-(2-ETHOXY-2-OXOETHYL)-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL]ACETATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ETHYL 2-[13-(2-ETHOXY-2-OXOETHYL)-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds include:
- ETHYL 2-(2-ETHOXY-2-OXOETHYL)BENZOATE
- Ethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]- and 2-[(2-ethoxy-2-oxoethyl)(methyl)amino]methylfuran-3-carboxylates
Uniqueness
ETHYL 2-[13-(2-ETHOXY-2-OXOETHYL)-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL]ACETATE is unique due to its specific structure, which includes multiple functional groups and a complex ring system
特性
分子式 |
C18H34N2O7 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
ethyl 2-[13-(2-ethoxy-2-oxoethyl)-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]acetate |
InChI |
InChI=1S/C18H34N2O7/c1-3-26-17(21)15-19-5-9-23-10-6-20(16-18(22)27-4-2)8-12-25-14-13-24-11-7-19/h3-16H2,1-2H3 |
InChIキー |
RDXBRWBCOOTFTA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1CCOCCN(CCOCCOCC1)CC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'~1~,N'~3~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzene-1,3-dicarbohydrazide](/img/structure/B11713350.png)
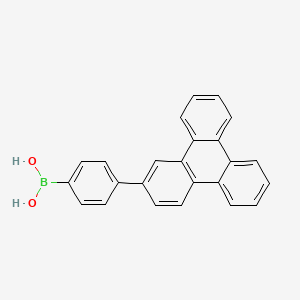
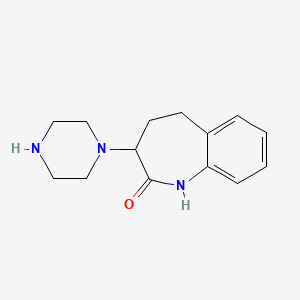
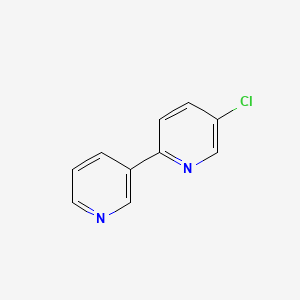
![2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-methoxyphenol](/img/structure/B11713374.png)
![2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B11713391.png)

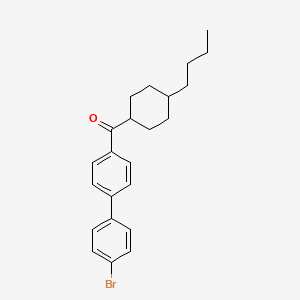
![2,4-dibromo-6-[(E)-{[1-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-(4-methoxyphenyl)-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11713418.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11713426.png)
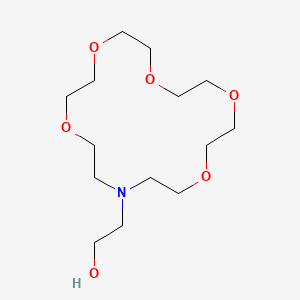
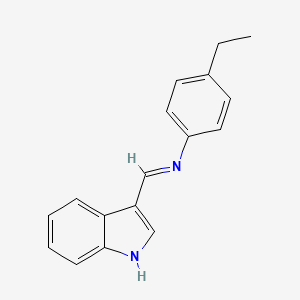
![Ethyl 2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethylcarbamate](/img/structure/B11713438.png)
